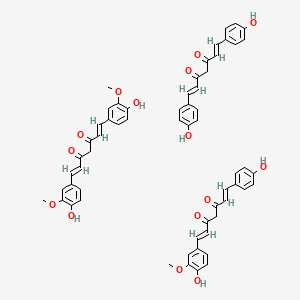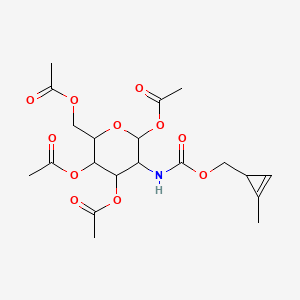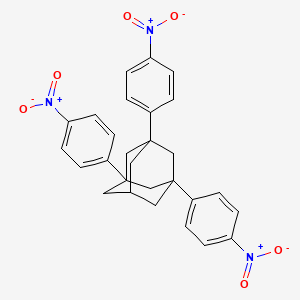
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane is a complex organic compound characterized by its adamantane core structure substituted with three 4-nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane typically involves multi-step organic reactions. One common method includes the nitration of adamantane derivatives followed by the introduction of nitrophenyl groups under controlled conditions. The reaction conditions often require the use of strong acids and nitrating agents, with careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to improve the sustainability and scalability of such synthetic processes .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of tris(4-aminophenyl)adamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in molecular design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxyadamantane: Another adamantane derivative with hydroxyl groups instead of nitrophenyl groups.
Tris(4-aminophenyl)adamantane: A reduced form of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane with amine groups.
Uniqueness
This compound is unique due to its combination of nitrophenyl groups and adamantane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C28H25N3O6 |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
1,3,5-tris(4-nitrophenyl)adamantane |
InChI |
InChI=1S/C28H25N3O6/c32-29(33)23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(10-4-21)30(34)35)18-28(15-19,17-26)22-5-11-25(12-6-22)31(36)37/h1-12,19H,13-18H2 |
InChI-Schlüssel |
JIOGYTVWYIZINK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
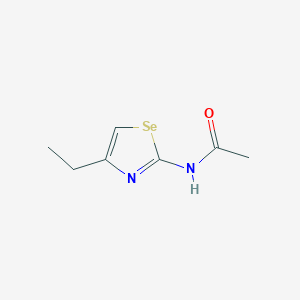
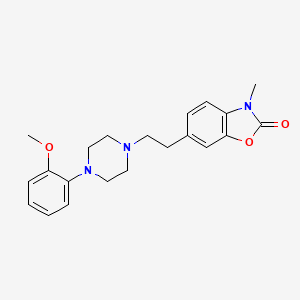
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)

![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
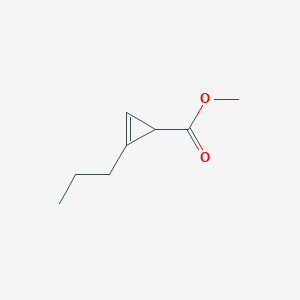
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)

